molecular formula C13H8Cl2N2 B14869788 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B14869788
M. Wt: 263.12 g/mol
InChI Key: DEAYHAKTKQSVPN-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Involves the use of reducing agents to remove oxygen atoms or add hydrogen atoms.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to and inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro groups at specific positions on the molecule can enhance its stability and potency in various applications .

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

7-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-6-5-11(15)7-13(17)16-12/h1-8H

InChI Key

DEAYHAKTKQSVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)Cl)Cl

Origin of Product

United States

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